2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester
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Overview
Description
2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester is an organic compound with the molecular formula C10H8F2O4 It is a derivative of benzo[1,3]dioxole, featuring two fluorine atoms at the 2,2-positions and an ethyl ester group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2-difluoro-benzo[1,3]dioxole.
Esterification: The carboxylic acid group at the 5-position is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Hydrolysis: 2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: Incorporated into polymers or other materials to impart unique properties such as increased thermal stability or resistance to degradation.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism by which 2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester exerts its effects depends on its specific application:
In Organic Synthesis: Acts as a reactive intermediate, participating in various chemical transformations.
In Pharmaceuticals: May interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
In Materials Science: Contributes to the physical properties of the material, such as thermal stability or mechanical strength.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid: The carboxylic acid form without esterification.
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid: Contains a boronic acid group instead of a carboxylic acid or ester.
Uniqueness
2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester is unique due to its specific ester group, which can influence its reactivity and solubility compared to its methyl ester or carboxylic acid counterparts. The presence of fluorine atoms also imparts distinct electronic properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-2-14-9(13)6-3-4-7-8(5-6)16-10(11,12)15-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUORHOPYFMYBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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